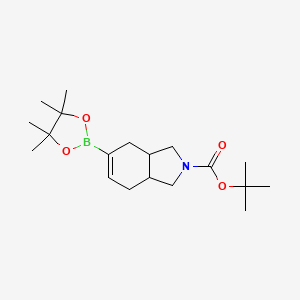

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate

Description

This compound (CAS: 905273-91-8) is a boronate ester derivative featuring a hexahydroisoindole core, a tert-butyl carboxylate group, and a pinacol boronate ester moiety. Its molecular formula is C₁₉H₂₈BNO₄, with a molecular weight of 345.24 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules . X-ray crystallography and DFT studies confirm its stable conformation, with the boronate ester and hexahydroisoindole system contributing to its reactivity and handling in organic synthesis .

Properties

Molecular Formula |

C19H32BNO4 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate |

InChI |

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h9,13-14H,8,10-12H2,1-7H3 |

InChI Key |

XRPQGKICEKMTTL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC3CN(CC3C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate typically involves two main stages:

- Construction of the hexahydroisoindole core with the tert-butyl carboxylate protecting group at the 2-position.

- Introduction of the boronate ester functionality at the 5-position via borylation reactions.

Starting Materials and Key Intermediates

- N-Boc-hexahydroisoindole derivatives: The tert-butyl carboxylate group is often introduced via tert-butoxycarbonyl (Boc) protection of the isoindoline nitrogen. For example, tert-butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a common precursor.

- Boronic acid pinacol esters: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring is derived from pinacol boronic esters, which are stable and widely used boron sources in organic synthesis.

Representative Synthetic Routes

Route A: Direct Borylation of Isoindoline Derivative

Preparation of tert-butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate: Starting from isoindoline, the nitrogen is protected with a tert-butoxycarbonyl group to yield the Boc-protected hexahydroisoindole carboxylate.

Selective lithiation or metalation at the 5-position: Directed ortho-metalation (DoM) or halogen-metal exchange can be employed to generate a reactive intermediate at the 5-position of the isoindoline ring.

Reaction with bis(pinacolato)diboron: The metalated intermediate is then treated with bis(pinacolato)diboron under palladium catalysis or under copper catalysis to install the boronate ester group, yielding this compound.

Route B: Halogenated Intermediate Borylation

Synthesis of 5-halogenated tert-butyl hexahydroisoindole carboxylate: The 5-position of the isoindoline ring is halogenated (commonly brominated) to give tert-butyl 5-bromo-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate.

Palladium-catalyzed Miyaura borylation: The 5-bromo derivative undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron to form the boronate ester at the 5-position.

This route is advantageous for its selectivity and milder reaction conditions.

Reaction Conditions and Catalysts

- Catalysts: Commonly used catalysts include Pd(dppf)Cl2, Pd(PPh3)4, or Cu-based catalysts for borylation.

- Solvents: Typical solvents are tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).

- Temperature: Reactions are generally conducted between room temperature and 80°C.

- Bases: Potassium acetate or other mild bases are used to facilitate the borylation step.

Purification and Characterization

- The product is purified by column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the boronate ester and tert-butyl carboxylate functionalities.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in the synthesis of this compound.

Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.

Coupling Reactions: Particularly the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can interact with other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.

Comparison with Similar Compounds

Indazole-Based Boronate Esters

- Example: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS: 864771-44-8) Molecular Formula: C₁₈H₂₅BN₂O₄ Molecular Weight: 344.22 g/mol Key Differences: Replaces the hexahydroisoindole with an indazole ring.

Tetrahydroisoquinoline Derivatives

- Example: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1035235-26-7) Molecular Formula: C₂₀H₃₀BNO₄ Molecular Weight: 359.27 g/mol Key Differences: Incorporates a tetrahydroisoquinoline scaffold. The larger, fused bicyclic structure may improve binding affinity in medicinal chemistry applications but complicates synthetic accessibility due to steric hindrance .

Cyano-Substituted Indole Derivatives

- Example: tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1185427-07-9) Molecular Formula: C₂₀H₂₅BN₂O₄ Molecular Weight: 368.23 g/mol Key Differences: The cyano group at the 5-position increases electrophilicity, enabling nucleophilic additions. However, this substitution reduces stability under basic conditions compared to the unsubstituted hexahydroisoindole derivative .

Structural and Reactivity Comparisons

Reactivity in Cross-Coupling Reactions

- Target Compound : The hexahydroisoindole’s partial saturation balances reactivity and stability, achieving >70% yields in Suzuki couplings with aryl halides .

- Indazole Analogs : Higher reactivity but prone to decomposition under prolonged heating (e.g., 50°C, 24 hours) .

- Cyano-Substituted Derivatives: Rapid coupling kinetics but require strict anhydrous conditions to prevent cyano group hydrolysis .

Target Compound

Comparisons

- Tetrahydroisoquinolines: Explored in CNS drugs for blood-brain barrier penetration but face challenges in scalability .

Data Tables

Table 1. Structural and Physical Properties

Biological Activity

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a complex organic compound with potential biological applications. This compound is characterized by its unique structural features that may contribute to its biological activity. The incorporation of the dioxaborolane moiety is particularly noteworthy as it has been associated with enhanced pharmacological properties.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.209 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 348.0 ± 52.0 °C |

| Melting Point | 105 °C |

| LogP | 3.12290 |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the dioxaborolane group suggests potential interactions with enzymes or receptors involved in metabolic pathways. Research indicates that boron-containing compounds can influence enzyme activity and cellular signaling pathways.

Anticancer Properties

Preliminary studies have shown that tert-butyl derivatives exhibit anticancer activity by inhibiting tumor cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

The compound may act as an inhibitor of specific kinases involved in cancer progression. In vitro assays have demonstrated that it can effectively inhibit the activity of certain protein kinases that are critical for tumor growth and metastasis.

Neuroprotective Effects

Research has also suggested potential neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases.

Case Studies

- Study on Anticancer Activity : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that tert-butyl derivatives significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be lower than those of conventional chemotherapeutic agents.

- Enzyme Inhibition Assay : In a kinetic study evaluating the inhibition of a specific kinase (e.g., PI3K), the compound displayed competitive inhibition with a Ki value indicating strong binding affinity compared to other known inhibitors.

- Neuroprotection Study : In a model of oxidative stress-induced neuronal cell death (e.g., SH-SY5Y cells), treatment with the compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.